molecular formula C8H6ClN5O2 B5515008 1-(3-chloro-4-methyl-5-nitrophenyl)-1H-tetrazole

1-(3-chloro-4-methyl-5-nitrophenyl)-1H-tetrazole

Cat. No.: B5515008
M. Wt: 239.62 g/mol
InChI Key: AXJNEWFTODEYNN-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methyl-5-nitrophenyl)-1H-tetrazole is a chemical compound characterized by a tetrazole ring attached to a phenyl group substituted with chlorine, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-methyl-5-nitrophenyl)-1H-tetrazole typically involves the following steps:

    Nitration: The starting material, 3-chloro-4-methylphenyl, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Tetrazole Formation: The nitrated compound is then reacted with sodium azide in the presence of a suitable catalyst, such as copper sulfate, to form the tetrazole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-methyl-5-nitrophenyl)-1H-tetrazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products:

    Reduction: 1-(3-chloro-4-methyl-5-aminophenyl)-1H-tetrazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloro-4-methyl-5-nitrophenyl)-1H-tetrazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.

    Materials Science: The compound is studied for its potential use in the development of energetic materials due to the presence of the tetrazole ring, which can release a significant amount of energy upon decomposition.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and inhibition.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methyl-5-nitrophenyl)-1H-tetrazole depends on its application:

    Antimicrobial Activity: The compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell death.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines by interfering with signaling pathways in immune cells.

Comparison with Similar Compounds

    1-(3-chloro-4-methylphenyl)-1H-tetrazole: Lacks the nitro group, which may result in different reactivity and applications.

    1-(3-chloro-4-nitrophenyl)-1H-tetrazole: Lacks the methyl group, potentially affecting its physical properties and reactivity.

Properties

IUPAC Name

1-(3-chloro-4-methyl-5-nitrophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN5O2/c1-5-7(9)2-6(3-8(5)14(15)16)13-4-10-11-12-13/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJNEWFTODEYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)N2C=NN=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810851
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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